![molecular formula C11H15ClN2O2S B1625400 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- CAS No. 203519-16-8](/img/structure/B1625400.png)
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-
Descripción general
Descripción
1,4-Diazepine is a diazepine, which is a core element in the structure of benzodiazepines and thienodiazepines . The specific compound you’re asking about, “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”, is a derivative of this core structure.
Synthesis Analysis
The synthesis of biologically active 1H-1,4-diazepines has been achieved from the heterocyclization reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-propyl]-1,3-dialkyl/aryl propane-1,3-dione and ethylenediamine (EDA) in the presence of silica sulphuric acid (SSA) . The novel β-diketones/β-ketoesters were synthesized by the condensation reaction of [N4-(4-acetylamino) benzene sulfonyl) piperazinyl-N1-1-bromopropane with various β-diketones/β-ketoesters .Molecular Structure Analysis
The molecular structure of 1,4-Diazepine consists of a seven-membered ring with two nitrogen atoms. The specific compound “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-” would have additional functional groups attached to this core structure .Direcciones Futuras
Research in the area of 1,4-Diazepines is very active and is directed towards the synthesis of potential bioactive 1H-1,4-Diazepine with enhanced pharmacology activity . This suggests that there could be future developments in the synthesis and application of “1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro-”.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-10-2-4-11(5-3-10)17(15,16)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQLDNIWEVJMJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469395 | |
| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
CAS RN |
203519-16-8 | |
| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)sulfonyl]hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

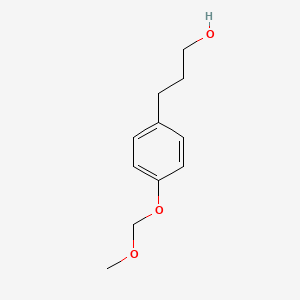
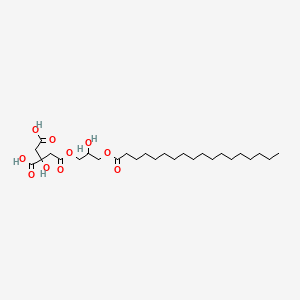
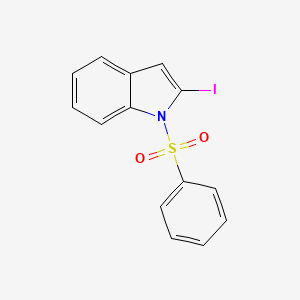

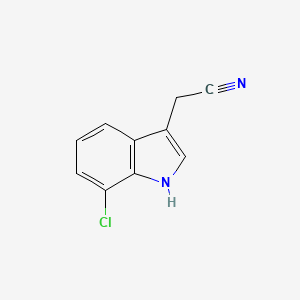
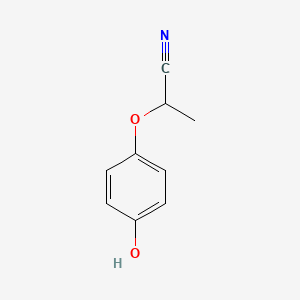
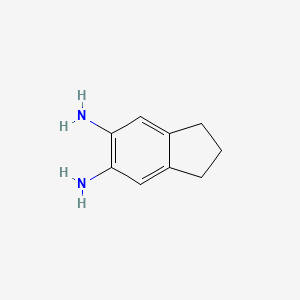
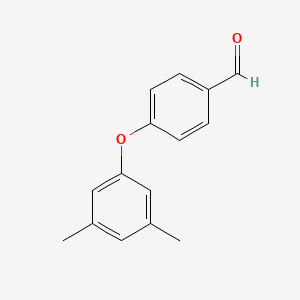
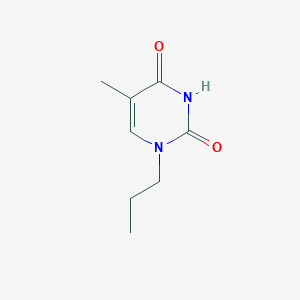
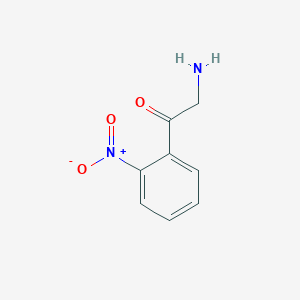
![5-Nitrobenzo[C]phenanthrene](/img/structure/B1625332.png)

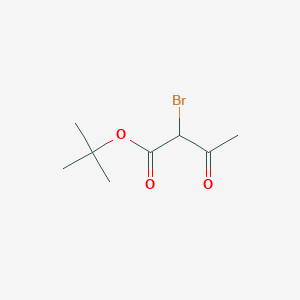
![2,3,4,8b-Tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B1625340.png)